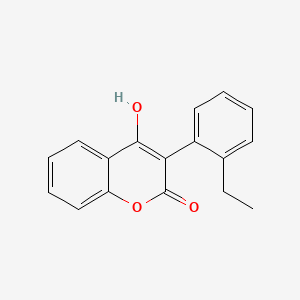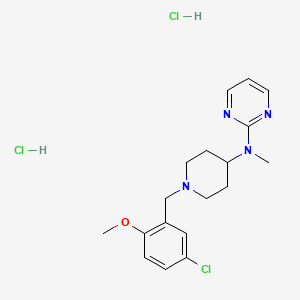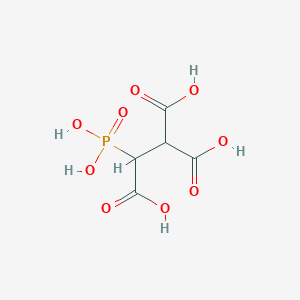
2-Phosphonoethane-1,1,2-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phosphonoethane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl groups and one phosphonic acid group. This unique structure makes it a versatile molecule with significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phosphonoethane-1,1,2-tricarboxylic acid typically involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with an acrylic acid alkyl ester under alkaline conditions. The final product is obtained by saponification of the reaction product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phosphonoethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonate esters.
Substitution: Substituted carboxylate derivatives
Applications De Recherche Scientifique
2-Phosphonoethane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, as a scale inhibitor in water treatment, and in the formulation of detergents
Mécanisme D'action
The mechanism of action of 2-phosphonoethane-1,1,2-tricarboxylic acid involves its ability to chelate metal ions, thereby inhibiting the formation of metal ion complexes. This property is particularly useful in preventing scale formation in industrial water systems. The compound’s phosphonic acid group interacts with metal ions, forming stable complexes that prevent precipitation .
Comparaison Avec Des Composés Similaires
- 2-Phosphonobutane-1,2,4-tricarboxylic acid
- Citric acid
- Isocitric acid
Comparison: 2-Phosphonoethane-1,1,2-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxyl groups, which provide it with superior chelating properties compared to similar compounds. While citric acid and isocitric acid are well-known tricarboxylic acids, they lack the phosphonic acid group, making them less effective in certain applications .
Propriétés
Numéro CAS |
75898-38-3 |
|---|---|
Formule moléculaire |
C5H7O9P |
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
2-phosphonoethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H7O9P/c6-3(7)1(4(8)9)2(5(10)11)15(12,13)14/h1-2H,(H,6,7)(H,8,9)(H,10,11)(H2,12,13,14) |
Clé InChI |
ARRNRHHUNZJPKF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)P(=O)(O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


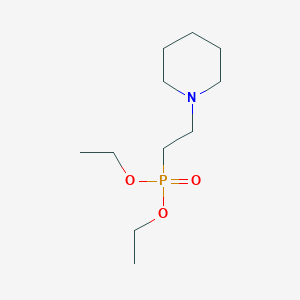
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

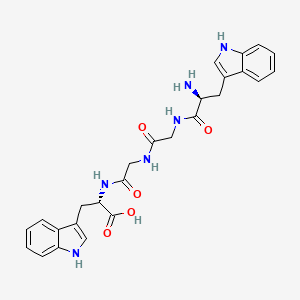
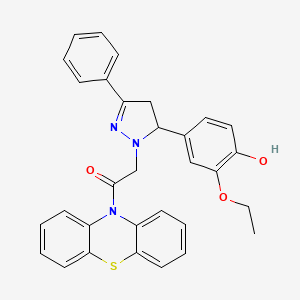
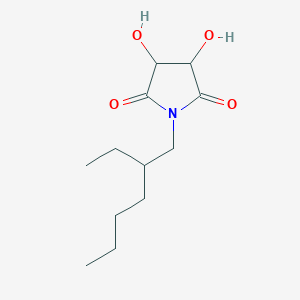
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
